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Introduction
Copy Number Variations (CNVs) are a significant class of structural genomic variants

implicated in a wide range of human diseases, including cancers and developmental disorders.

While whole-genome sequencing provides a comprehensive view of CNVs, targeted

sequencing panels and exome sequencing are often more cost-effective and generate a large

amount of data. A substantial portion of reads from targeted sequencing, often up to 70%, fall

outside the intended target regions.[1][2] This "off-target" data represents a valuable and often

underutilized resource for genome-wide CNV detection.

SavvyCNV is a powerful bioinformatics tool designed to leverage these off-target reads from

targeted sequencing and exome data to call CNVs across the entire genome.[1][2][3] This

allows for a more comprehensive analysis from existing datasets, potentially increasing

diagnostic yield without the need for additional, costly experiments.[3][4][5] SavvyCNV

analyzes read depth to identify deletions and duplications and has been shown to outperform

other CNV callers in its ability to detect CNVs, especially those smaller than 200kbp, from off-

target data.[2][6]

These application notes provide a detailed workflow for utilizing SavvyCNV to analyze targeted

sequencing data, from initial library preparation to the final interpretation of CNV calls.
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Experimental Workflow and Signaling Pathways
The overall workflow for CNV analysis using targeted sequencing data and SavvyCNV

involves several key stages, from sample preparation to data analysis. The following diagram

illustrates the logical flow of this process.
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Figure 1: SavvyCNV Analysis Workflow
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Caption: Overall workflow from genomic DNA to biological interpretation of CNVs using

SavvyCNV.

Experimental Protocols
A crucial step in obtaining high-quality data for SavvyCNV analysis is the preparation of the

targeted sequencing library. The following protocol provides a generalized methodology for this

process. Specific details may vary based on the chosen target enrichment kit (e.g., Agilent

SureSelect, Illumina DNA Prep with Enrichment).

Protocol 1: Targeted Sequencing Library Preparation

Genomic DNA Extraction and QC:

Extract high-quality genomic DNA (gDNA) from the samples of interest (e.g., blood,

tissue).

Quantify the extracted gDNA using a fluorometric method (e.g., Qubit) and assess its

purity using a spectrophotometer (A260/A280 ratio of 1.8-2.0).

Evaluate gDNA integrity using gel electrophoresis. High molecular weight DNA is

preferred.

DNA Fragmentation:

Fragment the gDNA to the desired size range (typically 150-250 bp) using either

enzymatic digestion or mechanical shearing (e.g., sonication).

End Repair, A-tailing, and Adapter Ligation:

Perform end-repair to create blunt-ended DNA fragments.

Add a single 'A' nucleotide to the 3' ends of the fragments to facilitate the ligation of

sequencing adapters.

Ligate sequencing adapters, which contain sequences for PCR amplification and binding

to the sequencer flow cell, to the DNA fragments.
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Library Amplification (Pre-hybridization):

Amplify the adapter-ligated library using PCR to generate sufficient material for

hybridization. Use a minimal number of cycles to avoid PCR bias.

Target Enrichment (Hybridization):

Hybridize the amplified library with biotinylated probes specific to the genomic regions of

interest.

Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.

Wash the beads to remove non-specifically bound, off-target DNA fragments.

Library Amplification (Post-hybridization):

Amplify the captured, enriched library using PCR to add index sequences (barcodes) for

multiplexing and to generate enough material for sequencing.

Library Quantification and Quality Control:

Quantify the final library using qPCR to determine the concentration of sequenceable

molecules.

Assess the size distribution of the final library using an automated electrophoresis system

(e.g., Agilent Bioanalyzer).

Sequencing:

Pool indexed libraries and sequence them on a compatible next-generation sequencing

platform (e.g., Illumina NovaSeq).

Data Analysis Workflow with SavvyCNV
The bioinformatics analysis begins with the raw sequencing data and culminates in a list of

detected CNVs.

1. Data Pre-processing:
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FASTQ Generation: Raw sequencing data is converted to FASTQ format.

Alignment: Reads are aligned to a reference human genome (e.g., hg19/GRCh37) using an

aligner like BWA-MEM.[5]

BAM/CRAM Generation: The aligned reads are stored in SAM/BAM format. For efficient

storage, BAM files can be converted to the CRAM format, which requires the reference

genome for decompression.[7][8] The resulting files should be sorted by coordinate.

2. SavvyCNV Analysis:

The core of the CNV detection is performed using the SavvySuite of tools.[9]

Step 1: Generate Coverage Statistics with CoverageBinner

CoverageBinner processes the aligned BAM or CRAM files to create coverage statistics files. It

divides the genome into bins and counts the number of reads in each.

Example Command:

Parameter Description Default Value

-R
Path to the reference genome

FASTA file.
N/A (Required)

-o
Directory to write the output

.coverageBinner files.
Current directory

-d Bin size in base pairs. 200

-mmq
Minimum mapping quality for

reads.
30

Step 2: Perform CNV Calling with SavvyCNV

SavvyCNV takes the .coverageBinner files as input, performs noise reduction, and calls CNVs.

Example Command:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35294448/
http://www.htslib.org/workflow/cram.html
https://www.internationalgenome.org/faq/about-alignment-files-bam-and-cram/
https://www.benchchem.com/product/b1229071?utm_src=pdf-body
https://www.benchchem.com/product/b1229071?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3280942/
https://www.benchchem.com/product/b1229071?utm_src=pdf-body
https://www.benchchem.com/product/b1229071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3: Joint Calling (Optional but Recommended)

For improved accuracy, especially with a large number of samples, a joint calling step can be

performed.

Example Command:
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SavvyCNV
Parameter

Description Default Value Impact on Analysis

-d

Bin size in base pairs

for CNV calling. Must

be a multiple of the

CoverageBinner bin

size.

N/A (Required)

Larger bin sizes

improve precision for

large CNVs but may

miss smaller ones. A

good starting point for

off-target analysis is

200,000.[3]

-trans

Transition probability

for the Viterbi

algorithm.

0.00001

Increasing this value

increases sensitivity

and the false positive

rate.[10]

-sv

Number of singular

vectors to remove for

noise reduction.

5

This parameter helps

in reducing systematic

noise. It must be less

than the number of

samples.[10]

-case / -control

Designate samples as

cases (for CNV

calling) or controls (for

building the

reference).

All samples are cases.

Explicitly defining

controls can improve

accuracy.

-data

Outputs a file with the

raw data used for

CNV calling.

Not generated.

Useful for detailed

inspection and

visualization of read

depth in specific

regions.[9]

-headers
Adds a header to the

output CNV list file.
No header.

Recommended for

easier interpretation of

the output file.[10]

Interpretation of SavvyCNV Output

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1009940
https://github.com/rdemolgen/SavvySuite
https://github.com/rdemolgen/SavvySuite
https://pmc.ncbi.nlm.nih.gov/articles/PMC3280942/
https://github.com/rdemolgen/SavvySuite
https://www.benchchem.com/product/b1229071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary output of SavvyCNV is a tab-separated cnv_list.csv file. With the -headers option,

the columns are as follows:

Column Header Description

Chromosome The chromosome on which the CNV is located.

CNV_start The start coordinate of the CNV.

CNV_end The end coordinate of the CNV.

Deletion_duplication
Indicates whether the CNV is a "deletion" or

"duplication".

Num_evidence_chunks
The number of genomic chunks (bins) that

support the CNV call.

Width_in_chunks
The total width of the CNV in chunks, including

any noisy chunks within the region.

Phred_score
The Phred-scaled quality score for the CNV call.

Higher scores indicate higher confidence.

Phred_per_chunk

The Phred score divided by the width of the

CNV in chunks. Values greater than 10 are

typically associated with valid CNVs.[10]

Relative_dosage
The estimated relative copy number (e.g., ~0.5

for a heterozygous deletion).

Filename
The input .coverageBinner file corresponding to

the sample.

The log_messages.txt file provides a summary for each sample, including a "noisyness" score,

which should ideally be below 0.2 for reliable results.[10]

Conclusion
SavvyCNV provides a robust and validated method for detecting genome-wide CNVs from the

off-target reads of targeted sequencing experiments.[2][3][5] This approach maximizes the

utility of existing sequencing data, offering a cost-effective means to increase the diagnostic
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and research value of targeted sequencing studies. By following the detailed protocols and

data analysis workflow outlined in these application notes, researchers can effectively integrate

SavvyCNV into their analysis pipelines to gain deeper insights into the role of CNVs in their

areas of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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